Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

説明

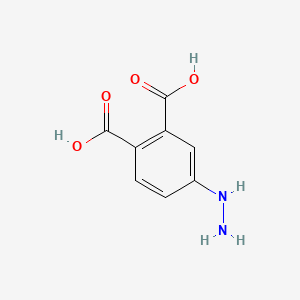

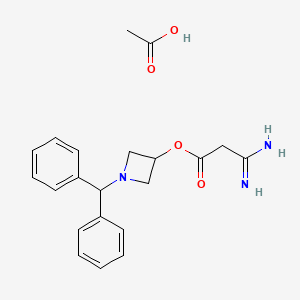

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C26H51NO6 . It has an average mass of 473.686 Da and a monoisotopic mass of 473.371643 Da . It is also known by other names such as Octadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Octyldecyl 2-acetamido-2-deoxy-b-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is defined by 5 stereocentres . The InChI representation of its structure isInChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23 (27-21 (2)29)25 (31)24 (30)22 (20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3, (H,27,29)/t22-,23-,24-,25-,26-/m1/s1 . Physical And Chemical Properties Analysis

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a density of 1.1±0.1 g/cm3, a boiling point of 647.0±55.0 °C at 760 mmHg, and a flash point of 345.1±31.5 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 20 freely rotating bonds . Its ACD/LogP is 7.86 .科学的研究の応用

Glycosaminoglycan (GAG) Research

C18-GlcNAc has been investigated for its effects on cellular glycoconjugates, specifically glycosaminoglycans (GAGs). In vitro studies using primary hepatocytes revealed that acetylated GlcNAc analogs (such as C18-GlcNAc) can reduce the incorporation of D-[3H]glucosamine into isolated GAGs. These analogs compete for the same metabolic pathways and dilute the specific activity of cellular D-[3H]glucosamine .

Protein Synthesis Modulation

Interestingly, C18-GlcNAc does not significantly affect total protein synthesis. This property makes it a valuable tool for researchers studying protein biosynthesis pathways. It selectively impacts GAG synthesis without compromising overall cellular protein production .

Chemical Attractants in Pest Control

In a different context, C18-GlcNAc derivatives have been explored for their potential as chemical attractants. For instance, benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (a related compound) was studied as an attractant for Lepidopteran caterpillars, which rely on olfaction and gustation to discriminate among food sources .

Enzyme Inhibition Studies

Researchers have evaluated C18-GlcNAc derivatives against enzymes such as human O-GlcNAcase (hOGA) and human beta-hexosaminidase B (hHexB). These compounds exhibit potent nanomolar competitive inhibition of both enzymes. Notably, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (a derivative of C18-GlcNAc) stands out as a highly efficient inhibitor of hOGA .

Synthetic Routes and Yields

Efficient synthetic routes have been developed to obtain C18-GlcNAc and related compounds. These methods allow for the preparation of inhibitors from D-glucosamine, with overall yields ranging from 26% to 44% .

Chain Termination Mechanisms

Compound 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol (a 1-deoxy-GlcNAc analog) reduces D-[3H]glucosamine and [35S]sulfate incorporation into isolated GAGs. It does so without affecting total protein synthesis. This compound’s inability to form a UDP-sugar presents an alternative metabolic route for inhibiting cellular GAG synthesis .

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUSNGMLZAMARN-ZFXZZAOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213349 | |

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

173725-29-6 | |

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)